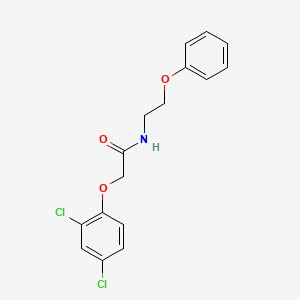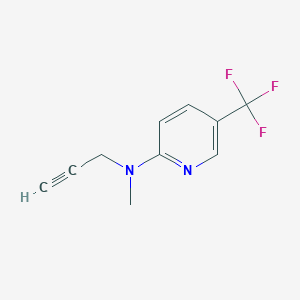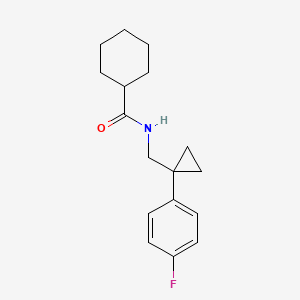![molecular formula C12H14ClFN4S B2745167 5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine CAS No. 459210-10-7](/img/structure/B2745167.png)
5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders.
Mechanism of Action
5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine exerts its pharmacological effects by selectively inhibiting JAKs, which play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine blocks the downstream signaling of cytokines such as interleukin-2, -4, -7, -9, -15, and -21, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine has been shown to have significant biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines and chemokines, inhibits T-cell proliferation, and reduces the production of autoantibodies. It also modulates the function of dendritic cells and regulates the differentiation of T-helper cells.
Advantages and Limitations for Lab Experiments
5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for JAKs and does not affect other kinases. However, it also has some limitations, such as its poor solubility in water and its short half-life in vivo.
Future Directions
There are several future directions for the research on 5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine. One potential direction is to investigate its potential therapeutic applications in other autoimmune diseases and inflammatory disorders. Another direction is to explore its combination with other drugs to enhance its efficacy and reduce its side effects. Additionally, further research is needed to understand its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of 5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine involves several steps, starting with the reaction of 6-chloro-2-fluorobenzyl chloride with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with propylhydrazine to yield 5-[(6-chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine.
Scientific Research Applications
5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine has been the subject of extensive scientific research for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN4S/c1-2-4-11-16-17-12(18(11)15)19-7-8-9(13)5-3-6-10(8)14/h3,5-6H,2,4,7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZFPQBHZJOFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(6-Chloro-2-fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

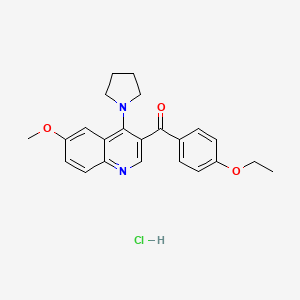
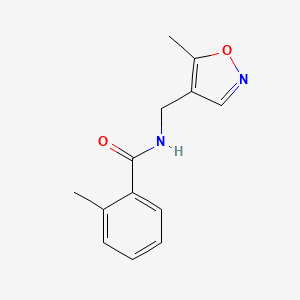
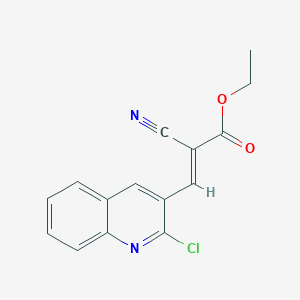
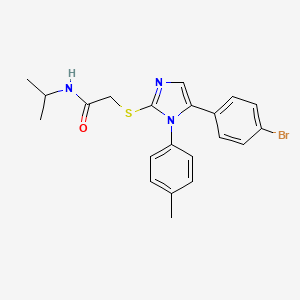
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2745089.png)
![1-(Cyclopropylmethyl)-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2745090.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2745091.png)
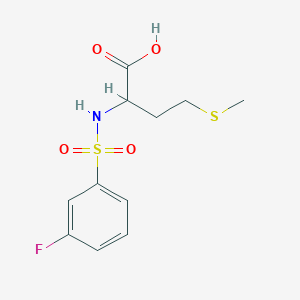

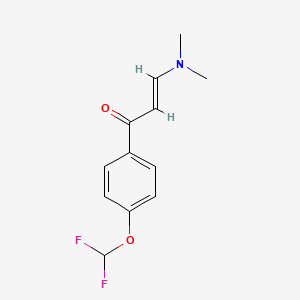
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2745098.png)
